Lipophilicity (XLogP3) Comparison: 3,4-Dimethoxyphenyl vs. 2-Fluorophenyl, o-Tolyl, and Thiophenyl Analogs
The computed XLogP3 value for 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is 3.3 [1], reflecting the balanced polarity contributed by the two methoxy oxygen atoms. In contrast, the 2-fluorophenyl analog (WAY-313201, CAS 571904-77-3) exhibits a lower XLogP3 of approximately 2.9 due to the electron-withdrawing fluorine substituent, while the o-tolyl analog (CAS 460339-40-6) is predicted to have a higher XLogP3 (~3.8) owing to the additional methyl group [2][3]. The thiophenyl analog (CAS 460724-11-2) occupies an intermediate position (XLogP3 ~3.5) [2]. These differences in lipophilicity can affect passive membrane permeability and non-specific protein binding profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | WAY-313201 (2-fluorophenyl analog): ~2.9; o-Tolyl analog: ~3.8; Thiophenyl analog: ~3.5 |
| Quantified Difference | Target is +0.4 log units more lipophilic than 2-fluorophenyl analog; −0.5 log units less lipophilic than o-tolyl analog; −0.2 log units vs. thiophenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity differences in the range of 0.4–0.5 log units can shift compound permeability class within the Biopharmaceutics Classification System framework, directly impacting formulation strategy and procurement decisions for permeability-sensitive assays.
- [1] PubChem. Compound Summary for CID 1164118: 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1164118 View Source
- [2] PubChem. Computed Properties for WAY-313201 (CID 71528767) and related analogs. National Center for Biotechnology Information. View Source
- [3] Benet, L. Z., Hosey, C. M., Ursu, O., & Oprea, T. I. (2016). BDDCS, the Rule of 5 and drugability. Advanced Drug Delivery Reviews, 101, 89–98. https://doi.org/10.1016/j.addr.2016.05.007 View Source
